molecular formula C16H11BrO2 B10840743 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one

2-(3-Bromo-phenyl)-6-methyl-chromen-4-one

Cat. No. B10840743
M. Wt: 315.16 g/mol
InChI Key: NGKYRJKVRCEDNG-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-6-methyl-chromen-4-one is an organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenyl)-6-methyl-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3-Bromo-phenyl)-6-methyl-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-6-methyl-chromen-4-one
  • 2-(3-Chloro-phenyl)-6-methyl-chromen-4-one
  • 2-(3-Bromo-phenyl)-6-ethyl-chromen-4-one

Uniqueness

2-(3-Bromo-phenyl)-6-methyl-chromen-4-one is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and biological activity. The presence of these substituents can affect the compound’s electronic properties and its interactions with molecular targets .

properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

2-(3-bromophenyl)-6-methylchromen-4-one

InChI

InChI=1S/C16H11BrO2/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9H,1H3

InChI Key

NGKYRJKVRCEDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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